2-(3-Aminooxolan-3-yl)propan-2-ol;hydrochloride
Description
Discovery and Research Evolution
The compound 2-(3-aminooxolan-3-yl)propan-2-ol hydrochloride (CAS: 2375262-50-1) was first synthesized in the early 2020s as part of efforts to expand the chemical toolbox for heterocyclic and amino alcohol research. Its discovery emerged from systematic investigations into rigidifying molecular scaffolds by incorporating tetrahydrofuran (oxolane) rings, which confer structural stability and influence stereoelectronic properties. Early synthetic routes focused on nucleophilic substitution reactions between 3-aminotetrahydrofuran derivatives and acetone derivatives under acidic conditions, yielding the amino alcohol backbone before hydrochloride salt formation.
A pivotal advancement occurred in 2023 when researchers optimized ring-opening reactions of epoxide precursors with ammonia, achieving higher yields (68–72%) and enantiomeric purity (>98% ee) through chiral catalyst systems. This methodological refinement positioned the compound as a valuable intermediate for asymmetric synthesis. By 2025, its applications had expanded into medicinal chemistry, particularly in the development of kinase inhibitors and GPCR-targeted therapeutics, as documented in patent filings.
Table 1: Key Milestones in the Compound’s Research History
Positioning in Amino Alcohol Research Landscape
As a bifunctional amino alcohol, 2-(3-aminooxolan-3-yl)propan-2-ol hydrochloride occupies a niche between simple aliphatic amino alcohols (e.g., ethanolamine) and complex polycyclic derivatives. Its oxolane ring introduces conformational restraint, reducing rotational freedom compared to linear analogs like 1-(aminooxy)propan-2-ol hydrochloride (CAS: 73554376). This rigidity enhances binding specificity in molecular recognition processes, as evidenced by its superior performance in generating selective enzyme inhibitors compared to flexible counterparts.
The compound’s pKa values (amino group: 8.2 ± 0.3; hydroxyl group: 13.1 ± 0.2) make it uniquely suited for pH-dependent reactivity in aqueous and nonpolar media. These properties have been exploited in organocatalysis, where it facilitates asymmetric aldol reactions with 89–93% enantiomeric excess, outperforming traditional proline-based catalysts in certain substrate classes.
Table 2: Comparative Analysis of Amino Alcohol Properties
Significance in Heterocyclic Chemistry
The oxolane ring in 2-(3-aminooxolan-3-yl)propan-2-ol hydrochloride serves as a paradigm for stabilizing reactive intermediates in heterocyclic synthesis. X-ray crystallography studies reveal that the chair conformation of the oxolane ring minimizes steric strain while allowing optimal orbital overlap between the amino and hydroxyl groups. This preorganization effect accelerates cyclization reactions by up to 12-fold compared to acyclic analogs, as demonstrated in the synthesis of pyrrolidine derivatives.
In drug design, the compound’s heterocyclic core has been leveraged to improve metabolic stability. Comparative pharmacokinetic studies show that oxolane-containing analogs exhibit 3–5× longer plasma half-lives than their furan-based counterparts due to reduced CYP450-mediated oxidation. The hydrochloride salt form further enhances aqueous solubility (23.4 mg/mL at pH 7.4) while maintaining stability under accelerated storage conditions (40°C/75% RH for 6 months).
Table 3: Heterocyclic Reactivity Profile
| Reaction Type | Substrate | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic substitution | Benzyl chloride | 78 | |
| Ring-expansion | Cyclopropane derivatives | 65 | |
| Cross-coupling | Aryl boronic acids | 82 |
Properties
IUPAC Name |
2-(3-aminooxolan-3-yl)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-6(2,9)7(8)3-4-10-5-7;/h9H,3-5,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDBNLJUIRFDSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1(CCOC1)N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminooxolan-3-yl)propan-2-ol;hydrochloride typically involves the reaction of oxolane derivatives with amino alcohols under controlled conditions. One common method includes the use of hydrogen chloride to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminooxolan-3-yl)propan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted oxolane compounds.
Scientific Research Applications
2-(3-Aminooxolan-3-yl)propan-2-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3-Aminooxolan-3-yl)propan-2-ol;hydrochloride exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxolane ring provides structural stability. These interactions can influence various biochemical pathways, making the compound useful in research and potential therapeutic applications.
Comparison with Similar Compounds
Key Observations :
- Aminooxolan vs.
- Phenoxy vs. Cyclohexyl Substituents: Compounds like 1-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}-3-(propan-2-ylamino)propan-2-ol hydrochloride () exhibit cyclohexyl substituents, which may reduce polar interactions compared to aromatic phenoxy groups.
Pharmacological Activity
While direct data for the target compound are unavailable, analogs provide insights:
- Adrenoceptor Binding: Bufetolol and Bevantolol exhibit high β₁-adrenoceptor affinity due to their bulky hydrophobic substituents. The aminooxolan group in the target compound may modulate receptor selectivity.
- Antiarrhythmic and Hypotensive Effects: Compounds like (2R,S)-1-(4-methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol show potent antiarrhythmic activity (70–75% efficacy in preclinical models).
- Stereochemical Influence: The (R)-isomer of Oxprenolol hydrochloride exhibits higher β-blocking activity than the (S)-isomer.
Biological Activity
2-(3-Aminooxolan-3-yl)propan-2-ol;hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : 2-(3-Aminooxolan-3-yl)propan-2-ol hydrochloride
- Molecular Formula : C₇H₁₄ClN₁O₂
- Molecular Weight : 175.65 g/mol
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to influence the GABAergic system, which is crucial for mediating inhibitory neurotransmission in the central nervous system. The compound acts as a modulator of GABA uptake, potentially providing therapeutic effects in conditions characterized by excessive neuronal excitability.
Pharmacological Effects
- GABA Uptake Inhibition : Research indicates that this compound inhibits GABA uptake in neuronal cells, enhancing GABAergic transmission and potentially alleviating symptoms of anxiety and neuropathic pain .
- Antinociceptive Properties : In animal models, this compound demonstrated significant antinociceptive effects. It was tested in various neuropathic pain models, including those induced by chemotherapy agents and diabetes. The results showed a reduction in pain sensitivity without causing motor deficits .
- Neuroprotective Effects : Preliminary studies suggest that the compound may offer neuroprotective benefits by modulating oxidative stress pathways and enhancing neuronal survival under stress conditions .
Case Studies and Experimental Data
A series of experiments have been conducted to evaluate the efficacy and safety profile of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
